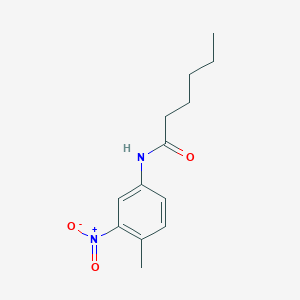

N-(4-methyl-3-nitrophenyl)hexanamide

説明

N-(4-methyl-3-nitrophenyl)hexanamide is an aromatic amide derivative characterized by a hexanamide chain linked to a 4-methyl-3-nitrophenyl group. The nitro (-NO₂) and methyl (-CH₃) substituents on the phenyl ring influence its electronic properties, solubility, and biological interactions. The hexanamide chain length and nitro group positioning are critical determinants of its bioactivity, as seen in related compounds.

特性

分子式 |

C13H18N2O3 |

|---|---|

分子量 |

250.29g/mol |

IUPAC名 |

N-(4-methyl-3-nitrophenyl)hexanamide |

InChI |

InChI=1S/C13H18N2O3/c1-3-4-5-6-13(16)14-11-8-7-10(2)12(9-11)15(17)18/h7-9H,3-6H2,1-2H3,(H,14,16) |

InChIキー |

VWAWNTWOZUARKP-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-] |

正規SMILES |

CCCCCC(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The position of the nitro group on the phenyl ring significantly impacts biological activity. For example:

- N-(2-nitrophenyl)hexanamide (compound 2 in ) exhibits antagonist activity against LuxR-regulated QS with an IC₅₀ of 94 µM. Its nitro group at the ortho position facilitates hydrogen bonding with Trp66 in the LuxR binding pocket, stabilizing the interaction .

- In contrast, N-(4-methyl-3-nitrophenyl)hexanamide has a nitro group at the meta position and a methyl group at the para position.

Chain Length Effects

The alkyl chain length of the amide moiety modulates activity:

- N-(2-nitrophenyl)butanamide (C4 chain, compound 1 in ) shows an IC₅₀ of 58 µM against LuxR-QS, while the C6 analog (compound 2) is less potent (IC₅₀ = 94 µM). This suggests shorter chains may optimize binding in certain contexts .

- Conversely, in unsubstituted aniline derivatives (e.g., compound 12 in ), only the C6 hexanamide exhibits activity (IC₅₀ = 79 µM), highlighting that chain length requirements depend on the presence of substituents like nitro groups .

Mechanistic Insights from Docking Studies

- Nitro-substituted analogs (e.g., N-(2-nitrophenyl)hexanamide) form hydrogen bonds between the nitro group and Trp66 in LuxR, while the alkyl chain occupies a hydrophobic pocket. The C4 chain in compound 1 adopts a distinct orientation compared to the C6 chain in compound 2, explaining potency differences .

- For unsubstituted anilines, the absence of a nitro group necessitates longer chains (C6) to achieve sufficient binding affinity, likely through van der Waals interactions .

Key Structural and Functional Trends

Nitro Group Positioning : Ortho-nitro derivatives (e.g., compound 2) are more potent in QS inhibition than meta- or para-substituted analogs due to optimal hydrogen bonding.

Chain Length : Shorter chains (C4) enhance activity in nitro-substituted compounds but are ineffective in unsubstituted analogs.

Substituent Diversity: Electron-withdrawing groups (NO₂, Cl) improve target engagement, while bulky groups (e.g., benzhydryl in ) may hinder binding .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。